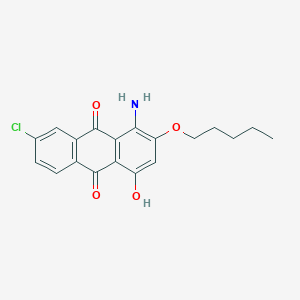
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene derivatives through electrophilic substitution reactions. The process may include:
Nitration: Introduction of a nitro group to the anthracene core.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chloro substituent.
Hydroxylation: Addition of a hydroxy group.
Etherification: Attachment of the pentyloxy side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques (crystallization, chromatography) are essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the amino, chloro, or hydroxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or dye in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or proteins involved in cancer cell proliferation. The compound’s unique structure allows it to bind to target sites, disrupting normal cellular functions and inducing apoptosis (programmed cell death).
類似化合物との比較
Similar Compounds
- 1-Amino-7-chloro-4-hydroxy-2-(phenoxy)anthracene-9,10-dione
- 1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione exhibits unique properties due to the presence of the pentyloxy side chain. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
88605-07-6 |
|---|---|
分子式 |
C19H18ClNO4 |
分子量 |
359.8 g/mol |
IUPAC名 |
1-amino-7-chloro-4-hydroxy-2-pentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18ClNO4/c1-2-3-4-7-25-14-9-13(22)15-16(17(14)21)19(24)12-8-10(20)5-6-11(12)18(15)23/h5-6,8-9,22H,2-4,7,21H2,1H3 |
InChIキー |
ODFONTPZVMYNHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




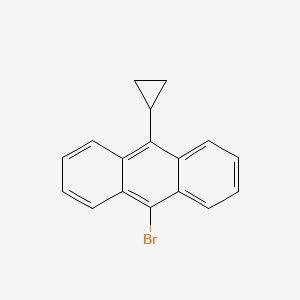
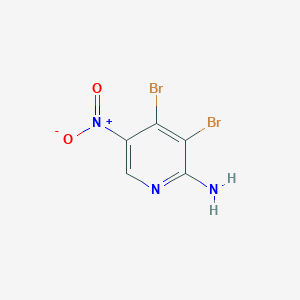
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)
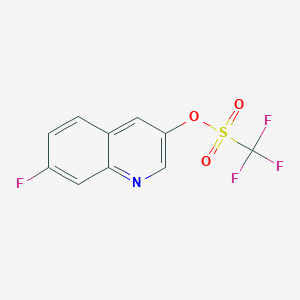

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
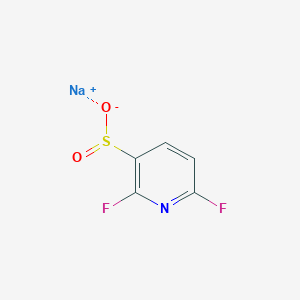

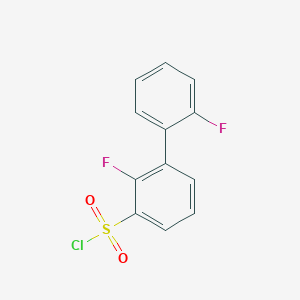

![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
